BenchChemオンラインストアへようこそ!

Curcumadione

Natural Product Chemistry Chemotaxonomy Compound Library Design

Curcumadione (CAS 116425-36-6) is a carabrane-type sesquiterpenoid first isolated from Curcuma species including C. wenyujin, C.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 116425-36-6
Cat. No. B3026872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumadione
CAS116425-36-6
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C
InChIInChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3
InChIKeyJWUVBGKPYDWLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumadione (CAS 116425-36-6): A Sesquiterpenoid Reference Standard for Differentiating Curcuma-Derived Compound Libraries


Curcumadione (CAS 116425-36-6) is a carabrane-type sesquiterpenoid first isolated from Curcuma species including C. wenyujin, C. zedoaria, and C. comosa [1][2]. With a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol, it belongs to the sesquiterpenoid class distinct from the diarylheptanoid curcuminoids (e.g., curcumin, MW 368.38) that dominate most Curcuma research [3]. Its isolation alongside structurally related sesquiterpenes such as curdione, neocurdione, and curcumenone from the same botanical sources positions it as a critical reference compound for chemical fingerprinting and differential bioactivity profiling of Curcuma-derived extracts [1].

Why Curcumadione Cannot Be Replaced by Generic Curcuminoids or Other Curcuma Sesquiterpenes in Focused Bioactivity Studies


Although curcumadione co-occurs in Curcuma extracts alongside major curcuminoids (curcumin) and other sesquiterpenes (curdione, curcumenone), its biological profile diverges substantially from these in-class compounds in ways that preclude interchangeable use. Curcumadione lacks the anti-angiogenic activity observed for structurally similar sesquiterpenes isolated from the same plant material [1], exhibits acetylcholinesterase inhibitory activity with a distinct detection profile [2], and occupies a unique node in network pharmacology predictions for Curcumae Radix efficacy [3]. Procurement of crude extracts, undefined curcuminoid mixtures, or even single-entity analogs such as curdione cannot replicate this specific biological fingerprint, which matters critically for target identification studies, mechanism-of-action research, and the development of IP-positioned combination therapeutics [4].

Curcumadione vs. Structural Analogs: A Quantitative Evidence Guide for Compound Selection


Structural Class Differentiation: Sesquiterpenoid Backbone vs. Diarylheptanoid Curcuminoids

Curcumadione is a sesquiterpenoid with a carabrane-type skeleton (C15H22O2, MW 234.33, 0 H-bond donors, 2 H-bond acceptors, XLogP 2.3, TPSA 34.1 Ų) [1][2], fundamentally distinct from the diarylheptanoid curcumin (C21H20O6, MW 368.38, 2 H-bond donors, 6 H-bond acceptors, XLogP ~3.2, TPSA 93.1 Ų) [3]. This difference in molecular framework, hydrogen bonding capacity, and lipophilicity dictates divergent membrane permeability, target engagement, and metabolic fate, making the two compound classes non-substitutable for structure-activity relationship (SAR) studies.

Natural Product Chemistry Chemotaxonomy Compound Library Design

Anti-Angiogenic Selectivity: Curcumadione Fails to Inhibit HUVEC Proliferation at Concentrations Where Co-Isolated Sesquiterpenes Are Active

In a direct head-to-head comparison, ten sesquiterpenoids isolated from Wenyujin Rhizoma Concisum were tested for inhibition of human umbilical vein endothelial cell (HUVEC) proliferation under identical experimental conditions [1]. Curcumadione (compound 4) showed no reported inhibitory activity, whereas compounds 1 (wenyujinlactam A), 6 (procurcumadiol), 8 (epiprocurcumenol), and 10 ((7Z)-1β,4α-dihydroxy-5α,8β(H)-eudesm-7(11)-en-8,12-olide) exhibited IC50 values of 38.83, 45.19, 32.12, and 37.80 μmol·L⁻¹, respectively [1].

Anti-Angiogenesis Endothelial Cell Biology Cancer Research

Acetylcholinesterase (AChE) Inhibition: TLC Bioautography Detection Limit Compared to Curcuminoid AChE Inhibitory Potency

Curcumadione (compound IV) was isolated from Curcuma xanthorrhiza rhizome and evaluated for acetylcholinesterase inhibitory activity using TLC bioautography, yielding a minimum inhibitory quantity of 95 μg [1]. In a separate study, the curcuminoid mixture from Curcuma longa inhibited AChE in vitro with an IC50 of 19.67 μM, while individual curcuminoids ranged from 16.84 μM (bisdemethoxycurcumin) to 67.69 μM (curcumin) [2]. This indicates that curcumadione's AChE inhibitory activity is detectable but operates in a different concentration regime and assay format than that of the major curcuminoids, supporting distinct target engagement profiles.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

Network Pharmacology Ranking: Curcumadione Metabolite Ranks as Top-1 Component in Curcumae Radix Dysmenorrhea Target Network

In a UPLC/MS/MS-based network pharmacology analysis of Curcumae Radix (Curcuma wenyujin) for dysmenorrhea treatment, the active ingredients were ranked by topological degree value in the constructed component-target-pathway network [1]. Curcumadione-M1 (a metabolite of curcumadione) achieved the highest degree value among all detected components, placing it above curcumenone, 4S-dihydrocurcumenone, and other sesquiterpene metabolites in terms of predicted multi-target engagement relevant to the anti-dysmenorrhea mechanism [1].

Network Pharmacology Dysmenorrhea Computational Target Prediction

Proprietary Application Space: Curcumadione-Ginkgoic Acid Combination for Osteogenesis Promotion Is Not Claimed for Other Curcuma Sesquiterpenes

Chinese patent CN111991405B (granted 2021) specifically claims the application of curcumadione combined with ginkgoic acid for preparing a drug that promotes bone formation [1]. The patent demonstrates that this combination significantly promotes the differentiation of mesenchymal stem cells into osteoblasts and promotes osteogenesis [1]. No equivalent patent claims exist for curdione, curcumenone, neocurdione, or curcumin in combination with ginkgoic acid for this indication, granting curcumadione a proprietary differentiation in the bone regeneration therapeutic space.

Bone Regeneration Osteoporosis Combination Therapeutics

Curcumadione: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chemical Fingerprinting and Quality Control of Curcuma Species Authentication

Curcumadione serves as a diagnostic sesquiterpenoid marker for species-level authentication of Curcuma wenyujin, C. zedoaria, C. comosa, and C. xanthorrhiza [1]. Its presence alongside curdione, neocurdione, and curcumenone, but its structural distinction from curcuminoids, enables LC-MS or GC-MS methods to differentiate these species from C. longa (which is dominated by curcuminoids). Procurement of high-purity curcumadione (>98%, typically crystalline) is essential for constructing authentic reference standard libraries for pharmacopeial monographs and botanical extract standardization programs.

Negative Control Selection in Anti-Angiogenic Drug Screening

Based on the direct head-to-head evidence that curcumadione fails to inhibit HUVEC proliferation while co-isolated sesquiterpenes (procurcumadiol, epiprocurcumenol) demonstrate IC50 values between 32.12–45.19 μmol·L⁻¹ [1], curcumadione is an ideal negative control scaffold for anti-angiogenic screening campaigns. Its structural similarity to active sesquiterpenes ensures comparable physicochemical handling, while its lack of anti-angiogenic activity eliminates false-positive signals in endothelial cell-based assays.

Osteogenic Combination Drug Development

The granted patent CN111991405B claims curcumadione combined with ginkgoic acid for promoting mesenchymal stem cell differentiation into osteoblasts and enhancing osteogenesis [1]. This creates a defined, IP-protected application space for industrial or academic programs developing bone anabolic agents for osteoporosis, fracture repair, or spinal fusion. Curcumadione is required as a specific single-entity compound, not a crude extract or a generic sesquiterpene mixture, to practice the patented invention.

Network Pharmacology-Guided Target Deconvolution in Dysmenorrhea Research

The top-ranked degree value of curcumadione-M1 in the Curcumae Radix component-target-pathway network for dysmenorrhea [1] supports the prioritization of curcumadione as a probe compound for experimental target deconvolution studies in uterine smooth muscle pharmacology. Researchers investigating the molecular mechanism of traditional Curcumae Rhizoma use in dysmenorrhea should procure curcumadione rather than relying solely on curcumin or curdione, given the metabolite's superior predicted polypharmacology relevance.

Quote Request

Request a Quote for Curcumadione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.